7-(4-fluorophenyl)-3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Description
7-(4-fluorophenyl)-3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C23H20F2N6O2S and its molecular weight is 482.51. The purity is usually 95%.
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Biological Activity
The compound 7-(4-fluorophenyl)-3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a novel synthetic derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure and Properties
The compound features a complex structure comprising a triazolo-pyrazinone core with fluorinated phenyl and piperazine substituents. The molecular formula is C20H22F2N6OS, and it has a molecular weight of approximately 426.5 g/mol.
Property | Value |
---|---|
Molecular Formula | C20H22F2N6OS |
Molecular Weight | 426.5 g/mol |
CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cancer cell proliferation. Preliminary studies suggest that it may act as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters such as serotonin and dopamine.
Biological Activity Studies
Recent research has focused on evaluating the compound's efficacy against various cancer cell lines and its neuropharmacological properties.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism appears to involve apoptosis induction through caspase activation.
Table 1: Cytotoxicity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 18 | Apoptosis via caspase activation |
PC-3 | 25 | Induction of oxidative stress |
Neuropharmacological Effects
In addition to its anticancer properties, the compound has been evaluated for its effects on neurotransmitter systems. It has shown promise as a selective MAO-B inhibitor with an IC50 value of 0.039 µM, suggesting potential use in treating neurodegenerative disorders such as Parkinson's disease.
Table 2: MAO Inhibition Data
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
7-(4-fluorophenyl)-... | 0.039 | MAO-B |
T6 | 0.013 | MAO-B |
Case Studies
A study published in Molecules highlighted the compound's ability to inhibit PARP1 activity in breast cancer cells, showing comparable efficacy to Olaparib, a known PARP inhibitor. The results indicated that treatment with the compound led to enhanced cleavage of PARP1 and increased phosphorylation of H2AX, markers indicative of DNA damage response.
Study Summary
- Objective : Evaluate PARP1 inhibition in MCF-7 cells.
- Findings :
- Inhibition rates at various concentrations were significant.
- Enhanced apoptosis markers were observed post-treatment.
Properties
IUPAC Name |
7-(4-fluorophenyl)-3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N6O2S/c24-16-5-7-17(8-6-16)30-13-14-31-21(22(30)33)26-27-23(31)34-15-20(32)29-11-9-28(10-12-29)19-4-2-1-3-18(19)25/h1-8,13-14H,9-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNSYUBTAZQOIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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